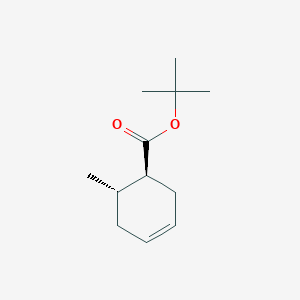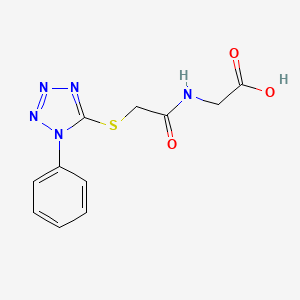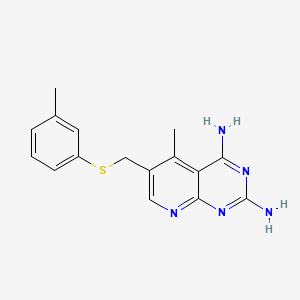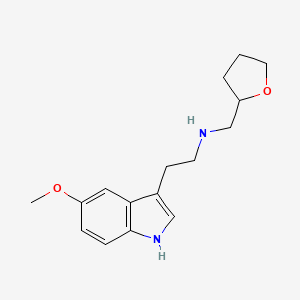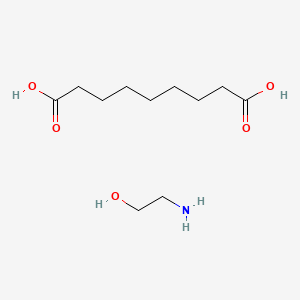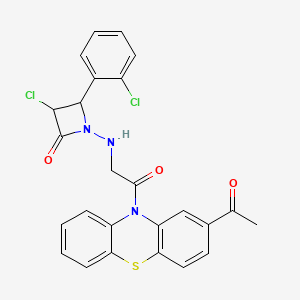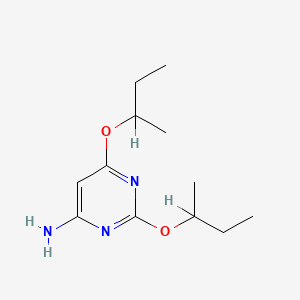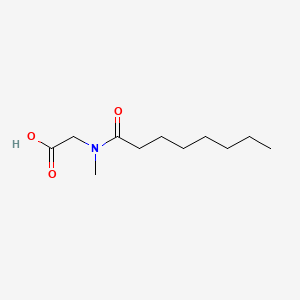
1,4-di(7-Guanosyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-di(7-Guanosyl)butane is a synthetic compound with the molecular formula C24H34N10O10+2 and a molecular weight of 622.58776 . This compound is characterized by the presence of two guanosine moieties linked by a butane chain. Guanosine is a nucleoside comprising guanine attached to a ribose sugar, which plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-di(7-Guanosyl)butane typically involves the reaction of guanosine derivatives with a butane linker. The process may include steps such as protection of functional groups, coupling reactions, and deprotection . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-di(7-Guanosyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The guanosine moieties can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a variety of substituted guanosine compounds .
Wissenschaftliche Forschungsanwendungen
1,4-di(7-Guanosyl)butane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with nucleic acids and proteins, and its potential role in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Wirkmechanismus
The mechanism of action of 1,4-di(7-Guanosyl)butane involves its interaction with molecular targets such as nucleic acids and proteins. The compound can bind to specific sites on DNA or RNA, influencing their structure and function. Additionally, it may interact with enzymes and other proteins, modulating their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A simple diol with applications in polymer synthesis and as a solvent.
Guanosine: A nucleoside with roles in cellular metabolism and signaling.
1,4-Dimethylcyclohexane: An organic compound with a similar butane linkage but different functional groups.
Uniqueness
1,4-di(7-Guanosyl)butane is unique due to its dual guanosine moieties linked by a butane chain, which imparts specific chemical and biological properties. This structure allows it to participate in unique interactions with nucleic acids and proteins, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
74746-58-0 |
|---|---|
Molekularformel |
C24H34N10O10+2 |
Molekulargewicht |
622.6 g/mol |
IUPAC-Name |
2-amino-7-[4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-9-ium-7-yl]butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C24H32N10O10/c25-23-27-17-11(19(41)29-23)31(7-33(17)21-15(39)13(37)9(5-35)43-21)3-1-2-4-32-8-34(18-12(32)20(42)30-24(26)28-18)22-16(40)14(38)10(6-36)44-22/h7-10,13-16,21-22,35-40H,1-6H2,(H4-2,25,26,27,28,29,30,41,42)/p+2/t9-,10-,13-,14-,15-,16-,21-,22-/m1/s1 |
InChI-Schlüssel |
XVFDHWXINSBYAB-LAMCKDNKSA-P |
Isomerische SMILES |
C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
Kanonische SMILES |
C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N)C6C(C(C(O6)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


